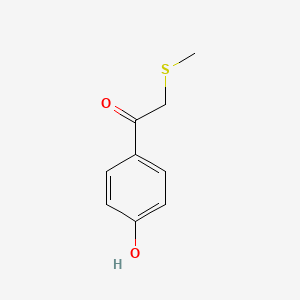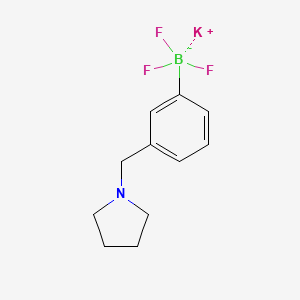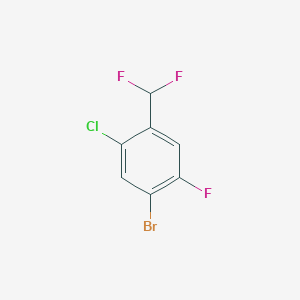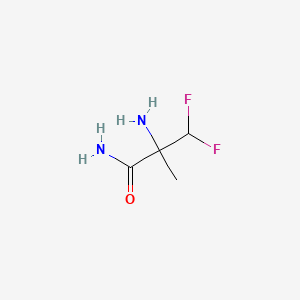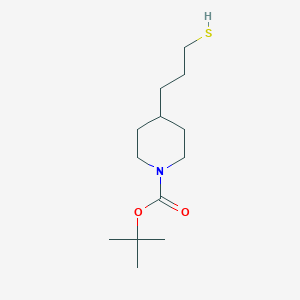
tert-Butyl 4-(3-mercaptopropyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(3-mercaptopropyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C13H25NO2S. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a carboxylate group, and a mercaptopropyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-mercaptopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-mercaptopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, purification, and characterization of the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as crystallization, distillation, and chromatography for purification.
化学反応の分析
Types of Reactions: tert-Butyl 4-(3-mercaptopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercaptopropyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The piperidine ring and the mercaptopropyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptopropyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring or the mercaptopropyl group.
科学的研究の応用
Chemistry: tert-Butyl 4-(3-mercaptopropyl)piperidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be involved in the synthesis of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of tert-Butyl 4-(3-mercaptopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptopropyl group can form covalent bonds with thiol-reactive sites on proteins or enzymes, potentially modulating their activity. The piperidine ring may also interact with receptors or other biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Comparison: tert-Butyl 4-(3-mercaptopropyl)piperidine-1-carboxylate is unique due to the presence of the mercaptopropyl group, which imparts distinct reactivity and binding properties. In contrast, similar compounds with different substituents (e.g., amino, bromo, or phenyl groups) exhibit different chemical behaviors and applications. The mercaptopropyl group allows for specific interactions with thiol-reactive sites, making this compound valuable in certain chemical and biological contexts.
特性
分子式 |
C13H25NO2S |
|---|---|
分子量 |
259.41 g/mol |
IUPAC名 |
tert-butyl 4-(3-sulfanylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO2S/c1-13(2,3)16-12(15)14-8-6-11(7-9-14)5-4-10-17/h11,17H,4-10H2,1-3H3 |
InChIキー |
QVMFGYXSLBGXIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


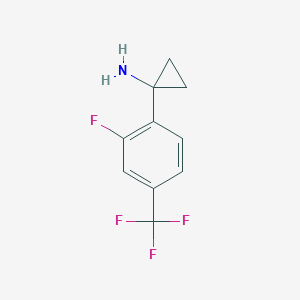

![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
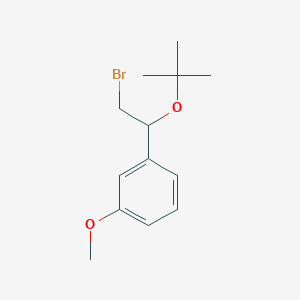
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
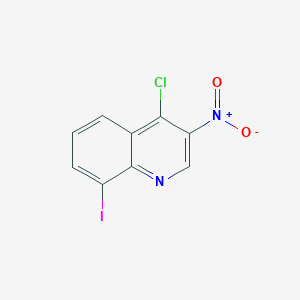

![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

